3-(3,5-Dimethylphenoxy)propane-1,2-diol

Pharmaceutical Analysis Chromatography Drug Development

Certified Metaxalone Impurity A (CAS 59365-66-1), featuring a unique 3,5-dimethylphenoxy substitution that ensures precise chromatographic retention time matching—not achievable with mephenesin or guaifenesin analogs. Supplied with full characterization data (NMR, HPLC, GC) essential for ANDA submissions, method validation, and QC workflows. Solid form enables accurate standard preparation; XLogP3=1.3 supports robust reversed-phase HPLC method development. Do not substitute—only this specific impurity satisfies regulatory identity requirements for Metaxalone impurity profiling.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 59365-66-1
Cat. No. B032170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenoxy)propane-1,2-diol
CAS59365-66-1
SynonymsNSC 25239, Metaxalone Impurity A
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(CO)O)C
InChIInChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3
InChIKeyBUPIGXJCEVUNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenoxy)propane-1,2-diol (CAS 59365-66-1): Procurement Specifications and Identification for Pharmaceutical Impurity Standards


3-(3,5-Dimethylphenoxy)propane-1,2-diol (CAS 59365-66-1), also designated as Metaxalone Impurity A or NSC-25239, is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol [1]. It is a substituted phenoxypropanediol derivative characterized by a propane-1,2-diol backbone linked via an ether bond to a 3,5-dimethylphenyl ring . Commercial specifications for this compound typically include a purity of ≥95% to 98% (GC) and a physical form as a solid with a melting point range of 61-67 °C .

Why Generic Phenoxypropanediols Cannot Substitute for 3-(3,5-Dimethylphenoxy)propane-1,2-diol in Regulated Analytical Applications


Within the class of phenoxypropanediol derivatives, substitution patterns on the aromatic ring fundamentally dictate chemical identity, physical properties, and regulatory function. 3-(3,5-Dimethylphenoxy)propane-1,2-diol possesses a unique 3,5-dimethyl substitution pattern [1]. This distinguishes it from close analogs such as mephenesin (3-(2-methylphenoxy)propane-1,2-diol) and guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), which differ in the number, position, and type of substituents [2]. Consequently, generic substitution is not possible for applications requiring precise chromatographic retention time matching [3] or for use as a certified pharmaceutical impurity reference standard for Metaxalone [4]. Any substitution with a structurally similar but chemically distinct compound would invalidate analytical method validation, compromise regulatory submissions, and introduce uncontrolled variables in quality control workflows.

Quantitative Differential Evidence for 3-(3,5-Dimethylphenoxy)propane-1,2-diol vs. Closest Analogs


Lipophilicity (XLogP3) of 3-(3,5-Dimethylphenoxy)propane-1,2-diol Compared to Mephenesin

The lipophilicity of 3-(3,5-Dimethylphenoxy)propane-1,2-diol is quantifiably higher than that of mephenesin (3-(2-methylphenoxy)propane-1,2-diol), a closely related muscle relaxant analog. This difference is driven by the additional methyl group and its 3,5-disubstitution pattern on the phenyl ring. The XLogP3 value for the target compound is 1.3 [1], whereas the XLogP3 for mephenesin is 0.9 [2]. This difference in lipophilicity directly impacts chromatographic behavior and potential for passive membrane permeability [3].

Pharmaceutical Analysis Chromatography Drug Development

Melting Point Specification: Solid-State Identity Verification of 3-(3,5-Dimethylphenoxy)propane-1,2-diol

3-(3,5-Dimethylphenoxy)propane-1,2-diol is supplied as a solid with a defined melting point range of 61-67 °C . This is a key differential property compared to the liquid state of mephenesin at room temperature, which has a reported melting point of 68-70 °C but is often supplied as a solution or requires specific storage conditions [1]. The solid state of the target compound at standard ambient temperatures facilitates accurate weighing and handling for analytical standard preparation, reducing solvent-related variability in stock solution preparation [2].

Material Characterization Quality Control Pharmaceutical Standards

Regulatory Identity: Metaxalone Impurity A vs. General Phenoxypropanediols

3-(3,5-Dimethylphenoxy)propane-1,2-diol is explicitly designated and documented as Metaxalone Impurity A [1]. This regulatory classification is unique among phenoxypropanediols and directly contrasts with other analogs like guaifenesin impurity C or mephenesin-related compounds, which are associated with different drug substances. Procurement of this specific compound as a certified reference standard is mandated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Metaxalone [2]. Using an unclassified analog would not meet pharmacopoeial or ICH Q3A/Q3B impurity qualification thresholds.

Pharmaceutical Impurity Profiling Regulatory Compliance Analytical Method Validation

Hydrogen Bonding Capacity: Differentiating 3-(3,5-Dimethylphenoxy)propane-1,2-diol from Guaifenesin

The hydrogen bond donor and acceptor counts of 3-(3,5-dimethylphenoxy)propane-1,2-diol are 2 and 3, respectively [1]. This profile differs from guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), which has a hydrogen bond donor count of 2 and an acceptor count of 4 [2]. The additional acceptor in guaifenesin is due to the methoxy oxygen on the aromatic ring. This difference in hydrogen bonding capacity can influence aqueous solubility, chromatographic retention, and interaction with biological targets, making the compounds distinct in both analytical and potential pharmacological contexts.

Drug Design Pharmacophore Modeling Solubility Prediction

Rotatable Bond Count: Conformational Flexibility Distinction

The number of rotatable bonds in 3-(3,5-Dimethylphenoxy)propane-1,2-diol is 4 [1]. This is identical to mephenesin but lower than analogs with longer or more flexible side chains. For instance, compounds with extended alkyl linkers between the phenoxy group and the diol moiety would exhibit greater conformational entropy, potentially leading to broader chromatographic peaks and less defined interaction with stationary phases in certain separation modes. The defined rotatable bond count of 4 provides a predictable molecular shape and flexibility profile for computational modeling and analytical method development [2].

Molecular Modeling Chromatography Conformational Analysis

High-Value Procurement and Application Scenarios for 3-(3,5-Dimethylphenoxy)propane-1,2-diol


Certified Reference Standard for Metaxalone Impurity Profiling in ANDA Submissions

As Metaxalone Impurity A, 3-(3,5-dimethylphenoxy)propane-1,2-diol is procured as a certified reference standard for use in analytical method development, validation, and quality control during Metaxalone drug substance and drug product manufacturing [1]. Its unique identity and supplied characterization data (e.g., NMR, HPLC, GC) [2] are essential for demonstrating specificity, accuracy, and precision in impurity assays required for Abbreviated New Drug Applications (ANDA) and commercial production [3]. This compound cannot be substituted with any other phenoxypropanediol due to its specific regulatory designation.

HPLC Method Development and System Suitability Testing

The compound's distinct lipophilicity (XLogP3 = 1.3) [4] and solid physical form make it an ideal candidate for developing and validating robust reversed-phase HPLC methods. Its retention time can be tuned to serve as a resolution marker or system suitability standard, and its solid state facilitates accurate and reproducible standard solution preparation. The defined hydrogen bonding capacity and rotatable bond count further ensure consistent chromatographic behavior.

Synthetic Intermediate and Starting Material for Process Development

Patents describe the use of 3-(3,5-dimethylphenoxy)propane-1,2-diol as a key intermediate in the synthesis of Metaxalone, where it is reacted with urea at elevated temperatures (e.g., 195-200°C) to form the final drug substance [5]. Its role as an intermediate in alternative or improved synthetic routes underscores its value in process chemistry and pharmaceutical manufacturing, particularly for developing cost-effective or higher-yielding synthetic pathways.

Computational Modeling and Pharmacophore Development

The computed molecular descriptors, including the specific XLogP3 (1.3), hydrogen bond donor/acceptor counts (2/3), and rotatable bond count (4) [6], provide a well-defined molecular fingerprint for in silico studies. This compound can be used to refine pharmacophore models for aryloxypropanediol-based muscle relaxants or to benchmark quantitative structure-property relationship (QSPR) models predicting chromatographic retention or membrane permeability.

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